molecular formula C17H15Cl2N5O B2655327 3-(3,4-dichlorophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide CAS No. 2329449-15-0

3-(3,4-dichlorophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide

Cat. No. B2655327
CAS RN: 2329449-15-0
M. Wt: 376.24
InChI Key: IWJPFEBWEWQGQV-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of this exact compound, there are general methods for the synthesis of similar compounds. For instance, the synthesis of imidazole-containing compounds often involves the reaction of α-bromoketones with 2-aminopyridine . Additionally, the Suzuki–Miyaura coupling is a common method used in the synthesis of organoboron compounds .

Scientific Research Applications

Anticancer and Antimicrobial Applications

Research on compounds with structural elements similar to the query compound has revealed potential anticancer and antimicrobial activities. For example, compounds incorporating biologically active heterocyclic entities such as oxazole, pyrazoline, and pyridine have shown promising results against various cancer cell lines and pathogenic strains in vitro. These findings underscore the potential of such molecules in the development of new therapeutic agents for treating cancer and infections (Kanubhai D. Katariya et al., 2021).

Luminescent Properties for Sensing and Imaging

Complexes incorporating pyridine-functionalized N-heterocyclic carbene ligands, similar to the triazole and pyridine moieties in the query compound, have been studied for their luminescent properties. Such compounds can emit in the blue-green region, making them interesting candidates for applications in sensing, imaging, and light-emitting devices. The photoluminescence properties of these compounds could be harnessed for developing new materials with specific optical characteristics (Xiao-wei Li et al., 2012).

Enzyme Inhibition for Therapeutic Use

The synthesis and characterization of compounds with pyridine and triazole groups have led to the discovery of enzyme inhibitors with potential therapeutic applications. For instance, such compounds have shown inhibitory activity against carbonic anhydrase isoforms, suggesting their use in treating diseases where enzyme regulation is a therapeutic target. The specificity and potency of these inhibitors highlight the importance of structural elements in designing effective drugs (Yassine Aimene et al., 2019).

Antioxidant and Anti-inflammatory Properties

Derivatives featuring chlorophenyl and pyridinyl groups have been explored for their antioxidant and anti-inflammatory properties. Such research underscores the potential of these compounds in developing treatments for conditions characterized by oxidative stress and inflammation. The structural features of these molecules play a crucial role in their biological activities, offering insights into the design of new anti-inflammatory and antioxidant agents (O. Bekircan et al., 2008).

properties

IUPAC Name

3-(3,4-dichlorophenyl)-N-[(1-pyridin-3-yltriazol-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N5O/c18-15-5-3-12(8-16(15)19)4-6-17(25)21-9-13-11-24(23-22-13)14-2-1-7-20-10-14/h1-3,5,7-8,10-11H,4,6,9H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWJPFEBWEWQGQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)N2C=C(N=N2)CNC(=O)CCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-dichlorophenyl)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide

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